

# physical and chemical properties of ethyl phenylcarbamate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl phenylcarbamate*

Cat. No.: *B089708*

[Get Quote](#)

## Ethyl Phenylcarbamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **ethyl phenylcarbamate**. The information is compiled to support research, development, and application of this compound in various scientific fields.

## Physicochemical Properties

**Ethyl phenylcarbamate** is a white crystalline solid with an aromatic odor.[\[1\]](#)[\[2\]](#) It is recognized by several synonyms, including ethyl carbanilate, phenylurethane, and N-(ethoxycarbonyl)aniline.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Identification and General Properties

| Property          | Value                                  | Reference                               |
|-------------------|----------------------------------------|-----------------------------------------|
| CAS Number        | 101-99-5                               | <a href="#">[1]</a>                     |
| Molecular Formula | C9H11NO2                               | <a href="#">[1]</a>                     |
| Molecular Weight  | 165.19 g/mol                           | <a href="#">[2]</a> <a href="#">[6]</a> |
| Appearance        | White acicular crystals or white solid | <a href="#">[1]</a> <a href="#">[2]</a> |
| Odor              | Aromatic odor                          | <a href="#">[1]</a> <a href="#">[2]</a> |
| Taste             | Clove-like taste                       | <a href="#">[1]</a> <a href="#">[2]</a> |

## Quantitative Physical and Chemical Data

| Property                                   | Value                                                                  | Conditions                              | Reference                               |
|--------------------------------------------|------------------------------------------------------------------------|-----------------------------------------|-----------------------------------------|
| Melting Point                              | 52-53 °C                                                               | <a href="#">[1]</a> <a href="#">[2]</a> |                                         |
| Boiling Point                              | 238 °C                                                                 | (Slight decomposition)                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Density                                    | 1.1064 g/cm <sup>3</sup>                                               | at 20 °C                                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Water Solubility                           | 845 mg/L (estimated)                                                   | at 25 °C                                | <a href="#">[1]</a>                     |
| Solubility                                 | Insoluble in cold water; soluble in alcohol, ether, and boiling water. | <a href="#">[6]</a>                     |                                         |
| Vapor Pressure                             | 0.027 mm Hg (estimated)                                                | at 25 °C                                | <a href="#">[1]</a>                     |
| logP (Octanol/Water Partition Coefficient) | 2.30                                                                   | <a href="#">[2]</a>                     |                                         |
| Refractive Index                           | 1.5375                                                                 | <a href="#">[1]</a>                     |                                         |
| Henry's Law Constant                       | 2.9 x 10 <sup>-8</sup> atm-cu m/mole (estimated)                       | at 25 °C                                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Flash Point                                | 237 °C                                                                 | <a href="#">[1]</a>                     |                                         |

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **ethyl phenylcarbamate**.

| Spectrum Type              | Peak Information                                                                                           | Reference |
|----------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| UV Absorption (in Alcohol) | Maximum absorption at 235.5 nm (log ε=4.23) and 274 nm (log ε=2.93)                                        | [2]       |
| <sup>1</sup> H NMR         | Spectra available from Sadtler Research Laboratories and NMRShiftDB                                        | [6]       |
| IR                         | Spectra available from the Coblenz Society Spectral Collection                                             | [6]       |
| Mass Spectrometry (GC-MS)  | Available spectra from various databases, with major peaks often observed at m/z 93, 165, 106, 29, and 65. | [2][6]    |

## Experimental Protocols

### Synthesis of Ethyl Phenylcarbamate

Several methods are available for the synthesis of **ethyl phenylcarbamate**.

#### Method 1: Reaction of Phenyl Isocyanate with Ethanol

This method is a common laboratory preparation.

- Reactants: Phenyl isocyanate and ethanol.
- Procedure: Phenyl isocyanate is reacted with a molar excess of ethanol. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF). The mixture is stirred at a controlled temperature (e.g., 40-45°C) for several hours.[7]

- Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent such as diethyl ether. The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated.<sup>[7]</sup>
- Purification: The crude product is purified by column chromatography or recrystallization to yield pure **ethyl phenylcarbamate**.<sup>[7]</sup>

### Method 2: Reaction of Aniline with Ethyl Chloroformate

This method involves the acylation of aniline.

- Reactants: Aniline, ethyl chloroformate, and a base (e.g., triethylamine).
- Procedure: Aniline is dissolved in a dry solvent such as toluene or benzene. The solution is cooled, and ethyl chloroformate is added dropwise with constant stirring. A base is used to neutralize the hydrochloric acid formed during the reaction.<sup>[8]</sup>
- Work-up: The reaction mixture is typically stirred for several hours at room temperature. Water is then added to dissolve the amine hydrochloride salt. The organic layer is separated, washed with water, and dried.
- Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by distillation or recrystallization.<sup>[8]</sup>

### Method 3: Catalytic Carbonylation

A more industrial approach involves catalytic carbonylation.

- Reactants: Aniline, nitrobenzene, ethanol, and carbon monoxide.
- Catalyst: A palladium-based catalyst.
- Procedure: The reactants and catalyst are charged into a high-pressure autoclave. Carbon monoxide is introduced, and the reaction is carried out at elevated temperature (e.g., 190°C) and pressure for several hours.<sup>[9]</sup>

- Analysis: The reaction product is analyzed by gas chromatography to determine the yield of ethyl N-phenylcarbamate.[9]

## Analytical Methods

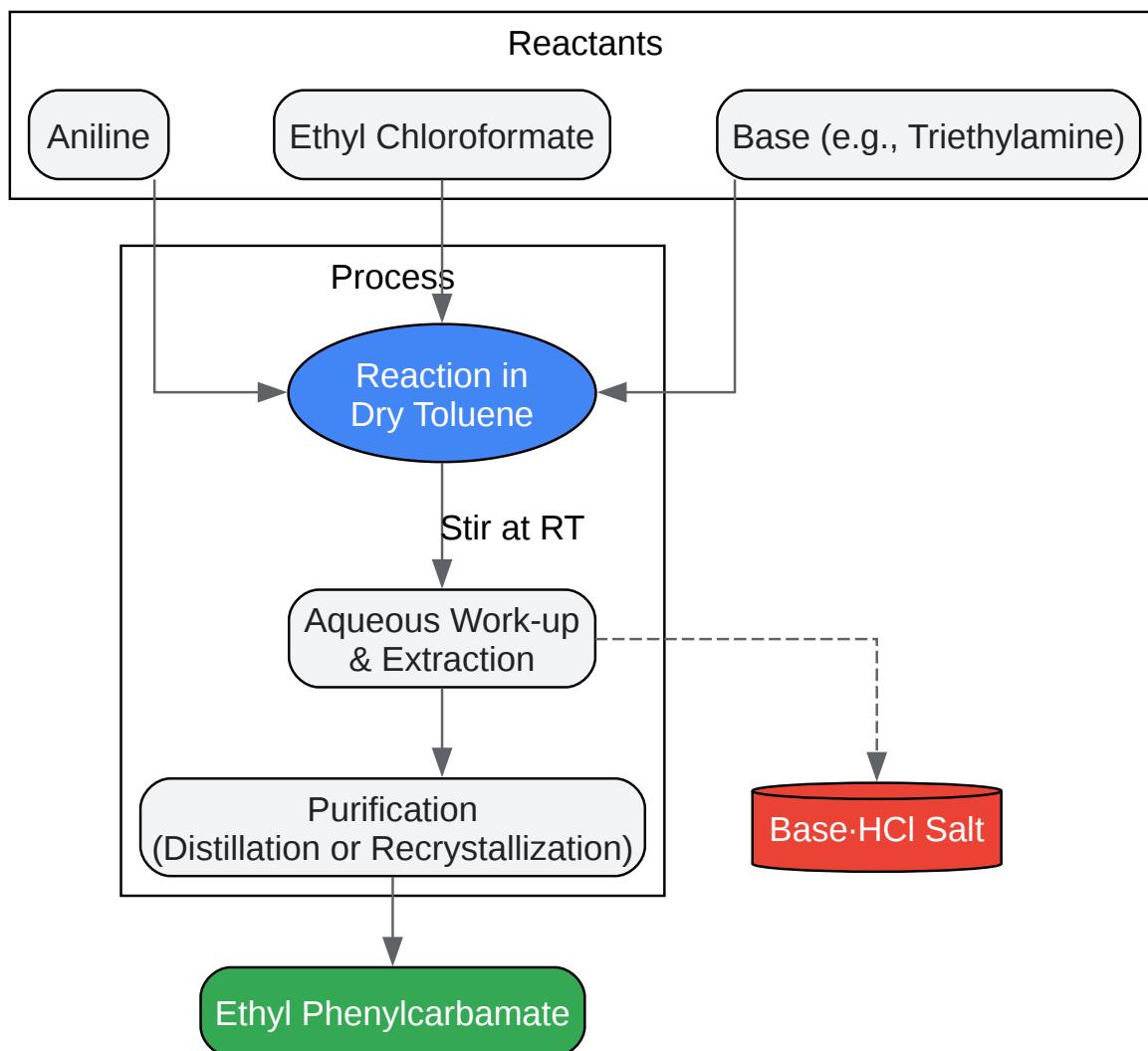
### High-Performance Liquid Chromatography (HPLC)

- Column: A reverse-phase column, such as Newcrom R1, can be used.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).
- Detection: UV or Mass Spectrometry (MS).
- Application: This method is suitable for purity analysis, impurity isolation, and pharmacokinetic studies.[10]

## Chemical Reactivity and Stability

- Decomposition: **Ethyl phenylcarbamate** exhibits slight decomposition at its boiling point.[1] [2] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[6]
- Hydrolysis: It is relatively stable and is scarcely attacked by boiling for a short time with hydrochloric acid or sodium hydroxide.[1][2] Phenylcarbamates are generally very stable in acidic aqueous media and relatively stable in dilute basic aqueous media.[11] However, deprotection to the corresponding amine can be achieved in a strong basic medium.[11]
- Atmospheric Fate: In the atmosphere, vapor-phase ethyl N-phenylcarbamate is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.7 hours.[6]

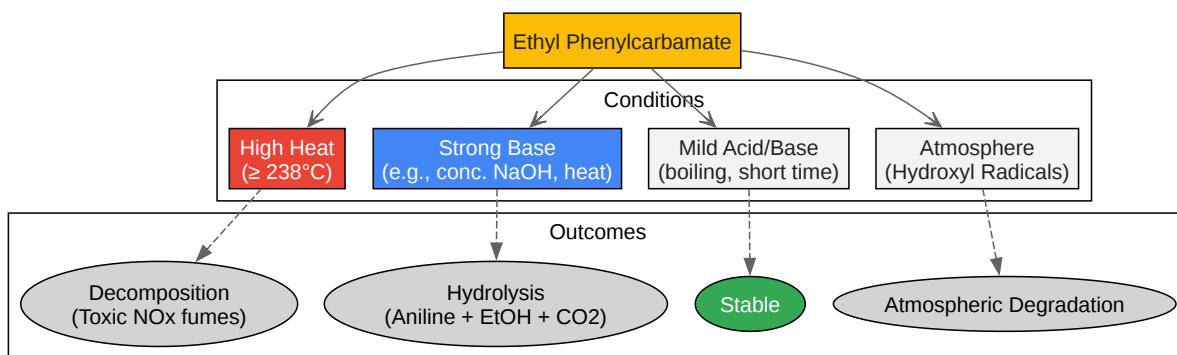
## Biological Activity and Signaling Pathways


Carbamates are a broad class of compounds with diverse biological activities, including use as pesticides and pharmaceuticals.[12][13] They are known to act as neurotoxins by inhibiting acetylcholinesterase.[13]

### Interaction with Nrf2 Signaling Pathway

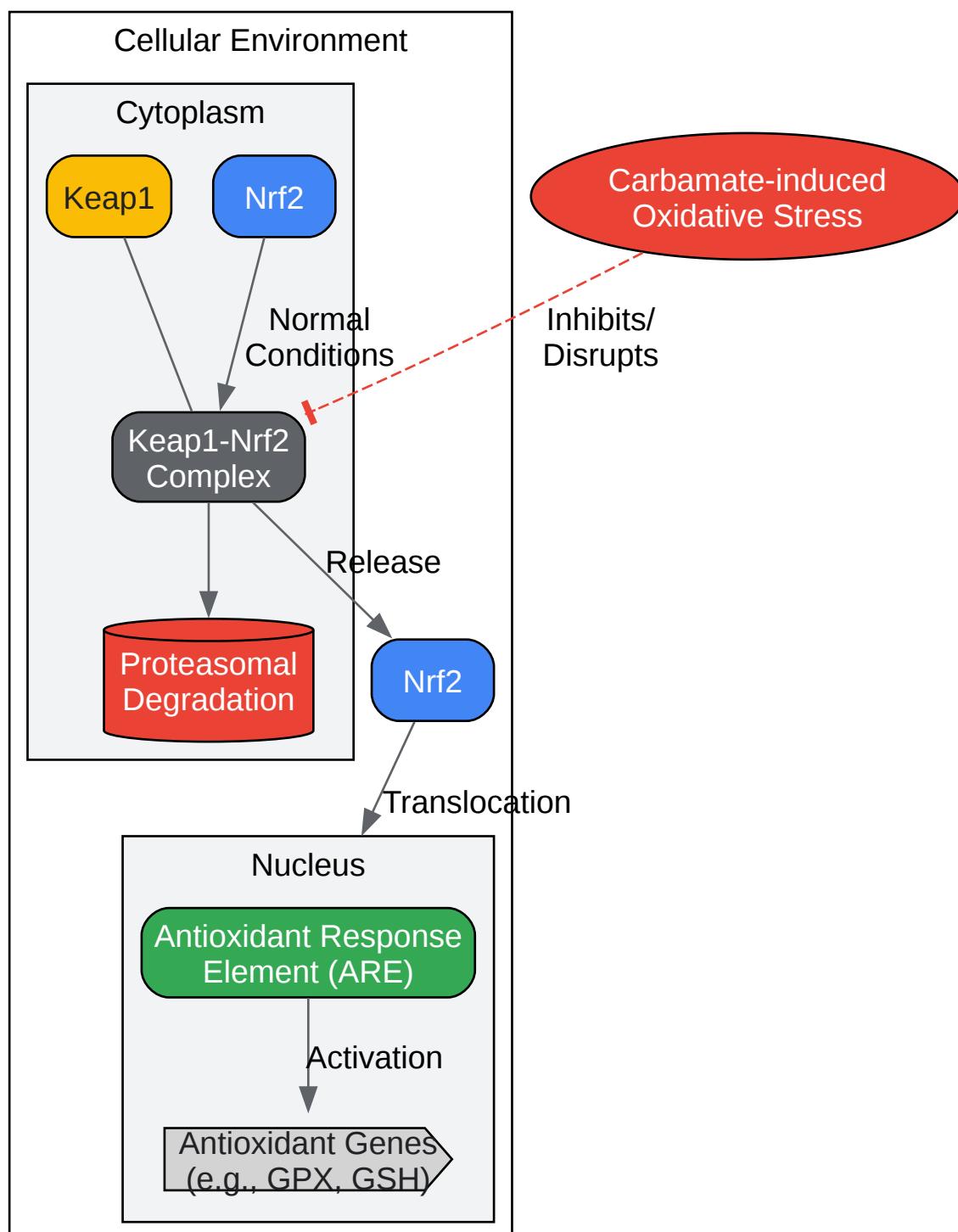
Recent studies have indicated that carbamate compounds can modulate the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[14] Exposure to certain carbamates can lead to oxidative stress and disrupt cellular redox balance.[14] For instance, ethyl carbamate has been shown to reduce cell viability and inhibit the Nrf2 signaling pathway in liver cells, leading to liver dysfunction and oxidative stress in animal models.[14] While this data is for the parent compound ethyl carbamate, it suggests a potential mechanism of action for related structures like **ethyl phenylcarbamate** that warrants further investigation.

## Visualizations


### Synthesis Workflow: Aniline and Ethyl Chloroformate



[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **ethyl phenylcarbamate**.

## Reactivity and Stability Relationships

[Click to download full resolution via product page](#)

Caption: Reactivity of **ethyl phenylcarbamate** under various conditions.

## Nrf2 Signaling Pathway and Carbamate Interaction



[Click to download full resolution via product page](#)

Caption: Potential interaction of carbamates with the Nrf2-ARE pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. echemi.com [echemi.com]
- 2. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl N-phenylcarbamate - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Carbamic acid, phenyl-, ethyl ester (CAS 101-99-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Carbamic acid, phenyl-, ethyl ester [webbook.nist.gov]
- 6. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
- 8. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 9. prepchem.com [prepchem.com]
- 10. Ethyl methyl(phenyl)carbamate | SIELC Technologies [sielc.com]
- 11. Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of ethyl phenylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089708#physical-and-chemical-properties-of-ethyl-phenylcarbamate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)